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Abstract
Glumetinib (SCC244) is a potent and highly selective oral inhibitor of the c-MET receptor

tyrosine kinase, a key driver in various cancers. Understanding its pharmacokinetic (PK) profile

and oral bioavailability is crucial for its clinical development and therapeutic application. This

technical guide provides a comprehensive overview of the currently available preclinical and

clinical pharmacokinetic data for Glumetinib. It includes a summary of quantitative parameters,

detailed experimental methodologies, and visualizations of the c-MET signaling pathway and

relevant experimental workflows to facilitate a deeper understanding of its mechanism and

disposition.

Introduction
Glumetinib is an orally bioavailable, ATP-competitive inhibitor of c-MET with high selectivity.[1]

The c-MET signaling pathway, when aberrantly activated, plays a significant role in cell

proliferation, survival, migration, and invasion, making it a critical target in oncology.[2][3]

Glumetinib has demonstrated promising anti-tumor activity in preclinical models and clinical

trials, particularly in non-small cell lung cancer (NSCLC) with MET alterations.[4][5] This

document synthesizes the key pharmacokinetic characteristics of Glumetinib in both

preclinical species and humans.
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Preclinical Pharmacokinetics
Preclinical studies have been conducted in various animal models to characterize the

pharmacokinetic profile of Glumetinib. While specific quantitative data tables from these

studies are not publicly available in their entirety, descriptive information indicates that

Glumetinib is orally bioavailable and exhibits dose-dependent anti-tumor activity.

Experimental Protocols
In Vivo Anti-Tumor Efficacy Studies in Mouse Xenograft Models

Animal Models: Female BALB/c nude mice bearing subcutaneous human gastric cancer

(MKN-45), lung cancer (EBC-1), or other MET-dependent tumor xenografts.

Dosing: Glumetinib was administered orally (p.o.) once daily at doses of 2.5, 5, and 10

mg/kg.[1]

Sample Collection and Analysis: Tumor volumes were measured regularly to assess anti-

tumor activity. For pharmacodynamic assessments, tumors were harvested at various time

points after dosing to analyze the phosphorylation status of c-MET and downstream

signaling proteins like AKT and ERK via Western blotting.[3]

Toxicology Studies in Dogs

Animal Models: Beagle dogs were used for toxicology assessments.

Dosing: Oral administration of Glumetinib was performed to evaluate its safety profile.

Clinical Pharmacokinetics
Phase I Dose-Escalation Study in Patients with
Advanced NSCLC (NCT03466268)
A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability,

and pharmacokinetics of Glumetinib in patients with advanced non-small cell lung cancer.[4]

3.1.1. Study Design and Methodology
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Patient Population: Patients with advanced NSCLC who had failed standard treatments.[4]

Dosing Regimen: Glumetinib was administered orally once daily in escalating dose cohorts

of 100 mg, 200 mg, 300 mg, and 400 mg on a 28-day cycle.[4]

Pharmacokinetic Sampling: Blood samples were collected at various time points after drug

administration to determine the plasma concentrations of Glumetinib.

Analytical Method: A validated bioanalytical method was used to quantify Glumetinib
concentrations in plasma.

3.1.2. Pharmacokinetic Results

The study demonstrated that Glumetinib is readily absorbed after oral administration with a

half-life that supports once-daily dosing.[4]

Parameter Result Citation

Median Time to Maximum

Concentration (Tmax)
2.0 - 6.0 hours [4]

Mean Elimination Half-Life

(t1/2)
20.43 - 35.36 hours [4]

Note: Specific Cmax and AUC values for each dose cohort are not publicly available in the trial

abstract.

Food Effect Study in Healthy Volunteers
A study was conducted to assess the impact of food on the pharmacokinetics of a single 300

mg oral dose of Glumetinib in healthy subjects. This study identified Glumetinib as a

Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility

and high permeability.

3.2.1. Study Design and Methodology

Study Population: Healthy volunteers.
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Dosing: A single 300 mg oral dose of Glumetinib was administered under fasting and fed

(high-fat and low-fat meal) conditions.

Pharmacokinetic Sampling: Serial blood samples were collected over time to characterize

the pharmacokinetic profile.

3.2.2. Pharmacokinetic Results

The study revealed a significant food effect on the oral bioavailability of Glumetinib.

Parameter Fasting State
Fed State (High-Fat
Meal)

Fed State (Low-Fat
Meal)

Cmax (ng/mL) Value not specified Increased Increased

AUC (ng·h/mL) Value not specified Increased Increased

Tmax (h) ~4.0 ~4.0 ~4.0

t1/2 (h) ~24.7 - 26.1 ~24.7 - 26.1 ~24.7 - 26.1

CL/F (L/h) ~12.8 ~5.7 ~6.3

Note: The study reported that Cmax and AUC approximately doubled in the fed state compared

to the fasting state.

Metabolism and Excretion
The metabolism of Glumetinib is a key factor in its disposition. In vitro studies suggest that it

may be a substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4. Consequently,

co-administration with strong inhibitors or inducers of CYP3A4 could potentially alter the

plasma concentrations of Glumetinib, a critical consideration for clinical use.

Visualizations
c-MET Signaling Pathway
The following diagram illustrates the simplified c-MET signaling pathway and the point of

inhibition by Glumetinib.
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Caption: Simplified c-MET signaling pathway and Glumetinib's point of inhibition.

Experimental Workflow for Preclinical In Vivo Studies
The diagram below outlines the general workflow for the preclinical in vivo studies conducted to

evaluate the efficacy of Glumetinib.
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Caption: General workflow for preclinical in vivo efficacy studies of Glumetinib.

Phase I Clinical Trial Workflow
The following diagram illustrates the workflow of the Phase I dose-escalation clinical trial for

Glumetinib.
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Caption: Workflow of the Phase I dose-escalation clinical trial for Glumetinib.

Conclusion
Glumetinib demonstrates pharmacokinetic properties consistent with an effective oral anti-

cancer agent, including rapid absorption and a half-life suitable for once-daily dosing. Its oral

bioavailability is significantly influenced by food, a factor that requires consideration in clinical

practice. Further detailed data from ongoing and future clinical trials will provide a more

complete understanding of its pharmacokinetic profile across diverse patient populations and

inform optimal dosing strategies. The preclinical and early clinical data support the continued

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b607661?utm_src=pdf-body-img
https://www.benchchem.com/product/b607661?utm_src=pdf-body
https://www.benchchem.com/product/b607661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


development of Glumetinib as a promising targeted therapy for cancers with MET pathway

alterations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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